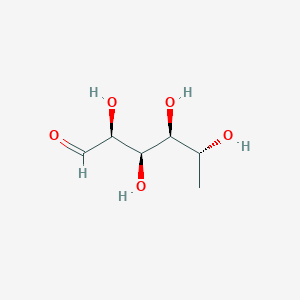
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that is found in red algae. It is a highly versatile compound that has numerous applications in various fields, including food, cosmetics, and pharmaceuticals.
Mechanism Of Action
Erythrulose works by reacting with the amino acids in the skin to produce a brown color. This process is known as the Maillard reaction, which is a non-enzymatic browning reaction that occurs between reducing sugars and amino acids. The resulting product is a brown pigment called melanoidin, which gives the skin a natural-looking tan.
Biochemical And Physiological Effects
Erythrulose has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has antioxidant properties, which may help to protect the skin from oxidative stress. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the skin.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its natural origin, which makes it a safer and more sustainable alternative to synthetic tanning agents. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to produce a more natural-looking tan than other tanning agents, which may make it more desirable for consumers. However, one of the main limitations of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its relatively low stability, which may make it difficult to use in certain formulations.
Future Directions
There are several future directions for research on (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal. One area of interest is the development of new synthesis methods that are more efficient and sustainable. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and efficacy of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, particularly in relation to its long-term effects on the skin.
Synthesis Methods
Erythrulose can be synthesized through the oxidation of erythrose, which is a four-carbon sugar. This process involves the use of a strong oxidizing agent, such as potassium permanganate or sodium chlorite. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Erythrulose has been extensively studied for its potential applications in various fields. In the food industry, it is used as a natural sweetener and flavor enhancer. It is also used in the production of baked goods, beverages, and dairy products. In the cosmetics industry, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is used as a self-tanning agent, as it reacts with the amino acids in the skin to produce a brown color. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been studied for its potential applications in pharmaceuticals, including its use in the treatment of diabetes and cancer.
properties
CAS RN |
18546-05-9 |
|---|---|
Product Name |
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal |
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6+/m1/s1 |
InChI Key |
PNNNRSAQSRJVSB-ZXXMMSQZSA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



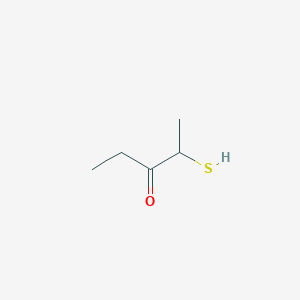
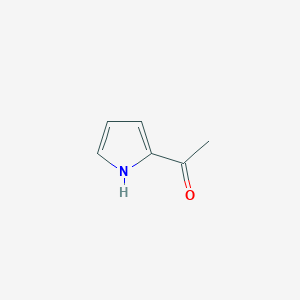
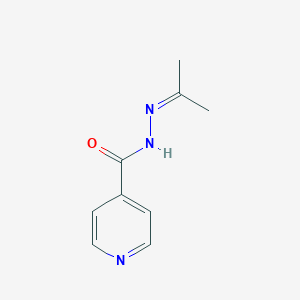
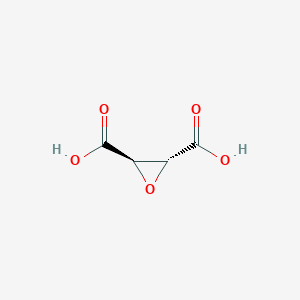
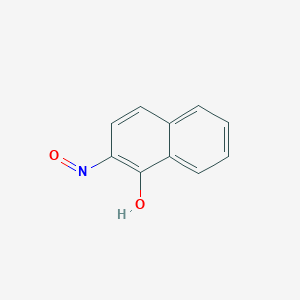
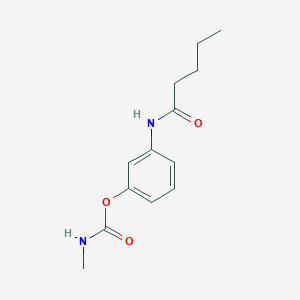
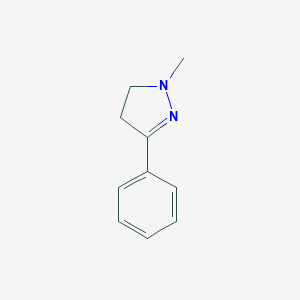
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
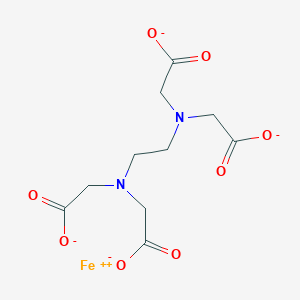
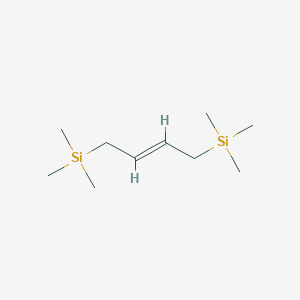
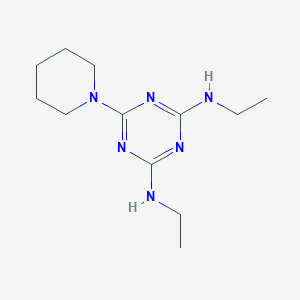

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
